5-Fluoro-6-methoxynicotinonitrile

Description

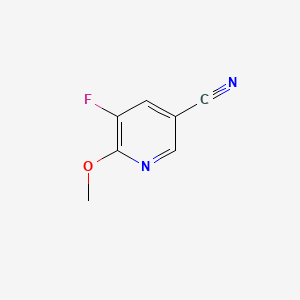

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDZWNRDLUSNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857090 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-78-9 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinonitrile

Abstract

5-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a fluorine atom, a methoxy group, and a nitrile function on a pyridine core imparts a distinct electronic and steric profile, profoundly influencing its interactions with biological targets and its pharmaceutical properties. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We delve into its structural attributes, solubility, lipophilicity, and ionization characteristics. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers a practical framework for characterization. The interplay between the compound's structure and its empirical properties is explored, providing a deeper understanding of its behavior in chemical and biological systems.

Introduction to this compound

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This compound (Figure 1) is a prime example of such strategic functionalization.

-

The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor through its nitrogen atom.

-

The nitrile group (cyano group) is a versatile functional group that can act as a hydrogen bond acceptor and is often used in drug candidates to improve metabolic stability or target affinity.[1]

-

The fluorine atom at the 5-position is a critical modification. Fluorine's high electronegativity can significantly alter the local electronic environment, influence metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.[2]

-

The methoxy group at the 6-position is an electron-donating group that can modulate the basicity of the pyridine nitrogen and influence the overall solubility and lipophilicity of the molecule.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, from designing synthetic routes to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Figure 1. Chemical Structure of this compound.

Core Physicochemical Profile

A summary of the key identifying and physical properties of this compound is presented in Table 1. This data serves as a foundational reference for laboratory use, analytical method development, and computational modeling.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | N/A |

| CAS Number | 1256788-78-9 | [3][4] |

| Molecular Formula | C₇H₅FN₂O | [3] |

| Molecular Weight | 152.13 g/mol | [3] |

| Purity | ≥95% (Typical) | [3] |

| Physical Form | Solid (Typical) | N/A |

| Melting Point | Data not available in searched literature | N/A |

| Boiling Point | Data not available in searched literature | N/A |

| Predicted XlogP | 0.8 | [5] |

In-depth Analysis of Key Properties

The true utility of physicochemical data lies in understanding the causal relationships between a molecule's structure and its observed properties.

Lipophilicity and Membrane Permeability (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The predicted XlogP value of 0.8 for this compound suggests a molecule with a balanced hydrophilic-lipophilic character.[5] This is a favorable range for many drug candidates, as it is often associated with good oral absorption and cell permeability without excessive sequestration in fatty tissues.

Structural Contributions:

-

Pyridine Ring and Nitrile Group: These polar moieties contribute to the molecule's hydrophilicity.

-

Methoxy Group: The methyl portion adds lipophilicity.

-

Fluorine Atom: While highly electronegative, a single fluorine atom generally increases lipophilicity compared to a hydrogen atom, a phenomenon attributed to the masking of the underlying carbon's polarity.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a key challenge in drug formulation.[6] Low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[7] The solubility of this compound will be governed by the interplay between the crystalline solid-state energy (related to melting point) and the energy of solvation. The presence of the polar pyridine nitrogen and nitrile group suggests it will have some degree of aqueous solubility, but this must be confirmed experimentally.

Ionization Constant (pKa)

The pKa value defines the extent to which a molecule will be ionized at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. For this compound, the most relevant pKa is that of the pyridine nitrogen, which acts as a weak base.

The basicity of the pyridine nitrogen is modulated by the substituents:

-

-CN (Nitrile): A strong electron-withdrawing group, which significantly decreases the basicity of the pyridine nitrogen.

-

-F (Fluoro): An electron-withdrawing group by induction, which also decreases basicity.

-

-OCH₃ (Methoxy): An electron-donating group by resonance, which increases basicity.

The net effect of these competing influences must be determined experimentally. A precise pKa value is essential for predicting the compound's charge state in physiological environments (e.g., blood pH ~7.4) and its likely absorption site in the gastrointestinal tract.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are provided as robust, self-validating systems for determining the key physicochemical parameters discussed.

Workflow for Physicochemical Profiling

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. Purity is assessed first, as impurities can confound all other measurements. Basic properties are then determined, followed by more complex parameters like ionization and lipophilicity.

Caption: Experimental workflow for comprehensive physicochemical profiling.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable measurement.[8][9]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline).

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of pH 7.4 PBS in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the saturated supernatant from the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard calibration curve of the compound.

-

Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. Report the result in µg/mL or µM.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common technique for determining pKa values by monitoring pH changes during titration with an acid or base.[10][11]

Objective: To determine the pKa of the pyridine nitrogen in this compound.

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Since the pyridine nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity (minimum slope) on the titration curve.[12] This point can be precisely identified using the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

Protocol: Lipophilicity (LogP) Determination via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP values, correlating a compound's retention time on a C18 column with known LogP values of standard compounds.[13][14]

Objective: To estimate the LogP of this compound.

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier like methanol or acetonitrile.

-

Calibration Curve: Prepare a set of 5-7 standard compounds with well-established LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R_).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Generate Calibration Plot: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain a calibration equation (LogP = m * log(k') + c).

-

Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and log(k').

-

LogP Estimation: Use the calibration equation from step 4 to calculate the LogP of the test compound from its measured log(k').

Structure-Property Relationships Visualized

The physicochemical characteristics of this compound are not independent variables but are direct consequences of its molecular architecture. The diagram below illustrates how each functional group contributes to the key properties of the molecule.

Caption: Interplay of functional groups and core physicochemical properties.

Stability and Handling

While specific stability data is not published, compounds of this class are generally stable solids under standard laboratory conditions (ambient temperature, protected from light). However, the pyridine ring and nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere like argon. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.

Conclusion

This compound is a molecule with a balanced physicochemical profile, making it an attractive scaffold for further investigation in drug discovery. Its predicted moderate lipophilicity and the presence of hydrogen bond acceptors suggest the potential for good membrane permeability and target interactions. This guide has provided a comprehensive overview of its key properties and, critically, has outlined robust, standardized protocols for their experimental determination. The empirical data generated through these methods are essential for building accurate structure-activity relationships, guiding medicinal chemistry efforts, and ultimately unlocking the therapeutic potential of this and related compounds.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Koppenol, W. H., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

NIH. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Springer. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

NIH. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC. Retrieved from [Link]

-

ResearchGate. (2021). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-fluoro-6-methoxynicotinic acid (C7H6FNO3). Retrieved from [Link]

-

ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

-

Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 3. This compound - CAS:1256788-78-9 - Abovchem [abovchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. PubChemLite - 5-fluoro-6-methoxynicotinic acid (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinonitrile: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxynicotinonitrile is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety on a pyridine ring, imparts specific physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical features of this compound. It further delves into its significance as a pharmaceutical intermediate, particularly in the synthesis of enzyme inhibitors and other bioactive molecules.

Core Molecular Attributes

This compound is a fine chemical intermediate with a well-defined molecular architecture. A thorough understanding of its fundamental properties is crucial for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a pyridine ring substituted at the 5-position with a fluorine atom, at the 6-position with a methoxy group, and at the 3-position with a nitrile group.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | N/A |

| CAS Number | 1256788-78-9 | [1] |

| Molecular Formula | C₇H₅FN₂O | [1] |

| Molecular Weight | 152.13 g/mol | [1] |

| SMILES | COC1=NC=C(C#N)C=C1F | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O7 [label="O", pos="2.4,1.2!"]; C8 [label="C", pos="3.6,0.6!"]; H9 [label="H", pos="4.2,1.2!"]; H10 [label="H", pos="4.2,0!"]; H11 [label="H", pos="3.6,-0.0!"]; F12 [label="F", pos="2.4,-1.2!"]; C13 [label="C", pos="-2.4,-1.2!"]; N14 [label="N", pos="-3.6,-1.8!"]; H15 [label="H", pos="-1.8,1.2!"]; H16 [label="H", pos="-0.0,-2.0!"];

// Bonds C6 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O7; O7 -- C8; C8 -- H9; C8 -- H10; C8 -- H11; C5 -- F12; C3 -- C13; C13 -- N14 [len=1.5]; C2 -- H15; C4 -- H16;

}

Caption: 2D Molecular Structure of this compound.

Synthesis and Reactivity Insights

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests that its synthesis would likely involve multi-step sequences starting from simpler pyridine precursors. The synthesis of related fluorinated and methoxylated nicotinic acid derivatives often involves halogen exchange reactions and nucleophilic aromatic substitution. For instance, processes for preparing 2,6-dichloro-5-fluoronicotinic acid have been patented, which could potentially be adapted.[2][3]

The reactivity of this compound is dictated by its functional groups:

-

Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or addition of organometallic reagents.

-

Fluorinated Pyridine Ring: The fluorine atom and the electron-withdrawing nitrile group activate the pyridine ring towards nucleophilic aromatic substitution. The methoxy group, being an electron-donating group, can also influence the regioselectivity of such reactions.

-

Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for chemical modification.

Role in Pharmaceutical Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its utility stems from the advantageous properties conferred by the fluorine and methoxy substituents.

A Scaffold for Bioactive Molecules

The fluorinated nicotinonitrile scaffold is a privileged structure in drug discovery. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This makes this compound a valuable starting material for the synthesis of:

-

Enzyme Inhibitors: The nitrile group can act as a handle for introducing functionalities that interact with the active sites of enzymes. The fluorinated pyridine core can be tailored to fit into specific binding pockets.

-

Heterocyclic Scaffolds: This compound is employed in the preparation of diverse heterocyclic systems for drug discovery research, with applications in areas such as central nervous system agents and antiviral compounds.[4]

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. While the direct use of this compound in specific, publicly disclosed kinase inhibitors is not prominently documented, the broader class of fluorinated pyridines is known to be important in this field. The structural motifs present in this molecule are relevant to the design of inhibitors that target the ATP-binding site of kinases.[5]

Analytical Characterization

For researchers working with this compound, proper analytical characterization is essential to confirm its identity and purity. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols: A General Framework

Given the nature of this compound as a chemical intermediate, detailed experimental protocols would be highly specific to the subsequent synthetic steps. However, a general workflow for a reaction involving this compound as a starting material can be outlined.

Caption: A generalized experimental workflow using this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel, high-value chemical entities in the pharmaceutical industry. Its fluorinated pyridine core offers a unique combination of properties that can be exploited to design next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the utility of such specialized chemical intermediates is expected to increase. Further research into novel synthetic routes and applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- Current time inform

-

5-Fluoro-2,6-dihydroxynicotinonitrile. MySkinRecipes. [Link]

- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

- PRMT5 inhibitors.

-

5-fluoro-6-methoxynicotinic acid (C7H6FNO3). PubChemLite. [Link]

- Method for preparing 5-fluoroprostacyclins.

-

The selectivity of protein kinase inhibitors: a further update. Discovery - the University of Dundee Research Portal. [Link]

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]

-

Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. ScholarWorks@UARK. [Link]

-

5-Fluorocytosine in DNA is a mechanism-based inhibitor of HhaI methylase. PubMed. [Link]

-

Discovery of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. [Link]

-

The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. ResearchGate. [Link]

Sources

- 1. 1256788-78-9|this compound|BLD Pharm [bldpharm.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. 5-Fluoro-2,6-dihydroxynicotinonitrile [myskinrecipes.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. 1807142-86-4|6-Fluoro-5-methoxynicotinonitrile|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 5-Fluoro-6-methoxynicotinonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Fluoro-6-methoxynicotinonitrile, a key building block in contemporary drug discovery and materials science. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the spectroscopic analysis of this and structurally related molecules. We will delve into the theoretical underpinnings of the predicted spectral features, explaining the causal relationships between the molecular structure and the expected spectroscopic output.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative incorporating several key functional groups: a nitrile, a methoxy group, and a fluorine atom. This combination of features makes it a versatile scaffold in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, the nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups, the methoxy group can influence solubility and metabolic stability, and the fluorine atom can modulate electronic properties, binding affinity, and metabolic pathways.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide provides a detailed predictive analysis of these spectroscopic data for this compound, offering a valuable reference for scientists working with this compound.

Molecular Structure and Computational Methodology

The structure of this compound is presented below. All predicted spectroscopic data in this guide were generated using a combination of established computational algorithms. NMR predictions were performed using advanced machine learning models trained on extensive spectral libraries. IR and mass spectrometry predictions are based on density functional theory (DFT) calculations and established fragmentation principles.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition (General)

A standardized protocol for acquiring high-quality NMR spectra of a solid sample like this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a time-consuming experiment, so an adequate number of scans is crucial.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.3 | Doublet | 1H | H-2 | The proton at position 2 is adjacent to the electron-withdrawing nitrile group and the nitrogen of the pyridine ring, leading to a significant downfield shift. It will be split by the neighboring H-4 proton. |

| ~7.8 | Doublet | 1H | H-4 | The proton at position 4 is influenced by the electron-withdrawing fluorine at the meta position and the nitrile group. It will be split by the neighboring H-2 proton. |

| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are in a shielded environment and will appear as a singlet as there are no adjacent protons. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the coupling between the aromatic protons, which might be complex due to long-range couplings with the fluorine atom.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~160 | C-6 | This carbon is attached to both a nitrogen and an oxygen atom, causing a significant downfield shift. |

| ~155 (d, JCF ≈ 250 Hz) | C-5 | The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant and will be significantly deshielded. |

| ~145 | C-2 | The carbon adjacent to the ring nitrogen and the nitrile group is expected to be downfield. |

| ~120 | C-4 | This aromatic carbon will appear in the typical range for pyridine rings. |

| ~115 | -CN | The nitrile carbon has a characteristic chemical shift in this region. |

| ~110 (d, JCF ≈ 20 Hz) | C-3 | This carbon will show a smaller two-bond coupling to the fluorine atom. |

| ~55 | -OCH₃ | The methoxy carbon is shielded and appears in the typical upfield region for sp³ carbons bonded to oxygen. |

Trustworthiness of Protocol: The use of DEPT sequences would provide an internal validation of the assignments for the protonated carbons, confirming the number of attached protons.

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (General)

A typical protocol for acquiring an IR spectrum of a solid sample would be:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

The predicted IR spectrum of this compound would exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-F stretch | Aryl fluoride |

Authoritative Grounding: The characteristic absorption frequency for a nitrile (C≡N) group is typically observed in the 2260-2220 cm⁻¹ region.[1] The presence of a strong, sharp peak in this region would be a key identifier for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition (General)

A standard protocol for obtaining a mass spectrum would involve:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum

The key features of the predicted mass spectrum are:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₅FN₂O) is 152.13 g/mol . A prominent molecular ion peak is expected at m/z = 152.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A significant fragment at m/z = 137, resulting from the cleavage of the methoxy group.

-

Loss of formaldehyde (-CH₂O): A fragment at m/z = 122, arising from a rearrangement and elimination from the methoxy group.

-

Loss of HCN: A fragment at m/z = 125, corresponding to the loss of hydrogen cyanide from the pyridine ring.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging computational tools, we have been able to construct a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this important molecule. The interpretations provided are grounded in fundamental spectroscopic principles and serve as a valuable reference for scientists in the fields of drug discovery and materials science. It is important to note that while predictions are powerful tools, experimental verification remains the gold standard for structural elucidation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methoxynicotinonitrile is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a pyridine ring, imparts specific electronic and steric properties that are often sought after in drug design. This guide provides a detailed exploration of a robust and scientifically sound synthetic pathway to this valuable compound, delving into the underlying reaction mechanisms, experimental protocols, and critical process considerations.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with a commercially available or readily accessible starting material. The overall strategy involves the initial construction of a suitably halogenated pyridine core, followed by a regioselective nucleophilic aromatic substitution to introduce the desired methoxy group. This guide will focus on a pathway starting from 2,6-dihydroxy-5-fluoronicotinonitrile, proceeding through a key di-chloro intermediate.

Caption: Overall synthetic strategy.

Pathway I: Synthesis from 2,6-dihydroxy-5-fluoronicotinonitrile

This pathway is advantageous due to the commercial availability of the starting material and the well-established chlorination and nucleophilic substitution chemistries involved.

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinonitrile

The initial step involves the conversion of the dihydroxy precursor to the corresponding dichloro derivative. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive to facilitate the reaction.

Reaction Mechanism: The reaction proceeds via the conversion of the hydroxyl groups into better leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions, either from POCl₃ itself or an added chloride salt, displaces the phosphate esters to yield the desired dichloro compound. The presence of a base or a Lewis acid can catalyze this process.

Caption: Generalized chlorination mechanism.

Experimental Protocol:

A detailed procedure for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile from 2,6-dihydroxy-5-fluoronicotinonitrile is described in patent literature[1][2].

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine 2,6-dihydroxy-5-fluoronicotinonitrile and phosphorus oxychloride (POCl₃). A basic catalyst, such as triethylamine or pyridine, can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-dichloro-5-fluoronicotinonitrile.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| 2,6-dihydroxy-5-fluoronicotinonitrile | POCl₃, PCl₅ | - | Reflux | 20 h | ~67% | ~72.6% | [1] |

| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₃, Cl₂, basic catalyst | Methylene chloride | 40°C | 1 h | 85% | 94.7% | [1] |

Step 2: Regioselective Methoxylation to this compound

This is the pivotal step in the synthesis, where a methoxy group is introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is crucial for obtaining the desired product.

Causality of Experimental Choices and Mechanistic Insights:

The pyridine ring in 2,6-dichloro-5-fluoronicotinonitrile is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitrile and halogen substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles.

The two chlorine atoms at the 2- and 6-positions are potential sites for substitution. The position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. The nitrile group at the 3-position can effectively stabilize a negative charge at the adjacent 2- and 4-positions through resonance. The fluorine atom at the 5-position also contributes to the activation of the ring through its strong inductive electron-withdrawing effect.

In this case, substitution is expected to occur preferentially at the 6-position. This is because the negative charge in the Meisenheimer complex formed by attack at the 6-position can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. While attack at the 2-position also allows for resonance stabilization by the nitrile group, the additional stabilization from the ring nitrogen for the 6-position attack is a key determining factor for regioselectivity.

Caption: SNAr mechanism for methoxylation.

Experimental Protocol:

-

Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate flask, dissolve 2,6-dichloro-5-fluoronicotinonitrile in anhydrous methanol.

-

Reaction Conditions: Cool the solution of the dichloro-compound and slowly add the freshly prepared sodium methoxide solution. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature | Anticipated Yield |

| 2,6-dichloro-5-fluoronicotinonitrile | Sodium Methoxide | Methanol | Room Temperature to Reflux | Good to Excellent |

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for its production. The pathway leverages well-understood chemical transformations, and the key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the regioselective methoxylation step. By understanding the underlying mechanistic principles, researchers can optimize this synthesis for their specific needs in the development of novel therapeutic agents.

References

- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.

Sources

- 1. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

The Ascendant Role of Fluorinated Nicotinonitriles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern drug design.[1][2][3] This guide delves into the burgeoning field of fluorinated nicotinonitriles, a class of compounds demonstrating significant promise across diverse therapeutic areas, most notably in antimicrobial and anticancer applications. We will explore the rationale behind their synthesis, dissect their mechanisms of action, and provide actionable experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorination in Nicotinonitrile Scaffolds

The nicotinonitrile core, a pyridine ring bearing a cyano group, is a versatile pharmacophore present in numerous biologically active molecules.[4] The introduction of fluorine atoms onto this scaffold is not a trivial modification; it is a deliberate strategy to modulate the molecule's physicochemical and pharmacokinetic properties.[5][6] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][6] These alterations can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[2][3]

This guide will illuminate the path from conceptualization to biological validation of this promising class of molecules.

Caption: Overall structure of the technical guide.

Synthetic Strategies for Fluorinated Nicotinonitriles

The synthesis of fluorinated nicotinonitriles often involves multi-step reactions, starting from readily available fluorinated precursors. A common approach is the construction of the pyridine ring from acyclic fluorinated building blocks. For instance, a three-component Dimroth reaction of chalcones, malononitrile, and a secondary amine can yield nicotinonitrile derivatives.[7] Another strategy involves the modification of a pre-existing pyridine or nicotinonitrile scaffold through direct fluorination or by introducing fluorine-containing substituents.

A general protocol for the synthesis of fluorinated neonicotinoid analogues involves the interaction of amines with 2-chloro-5-(chloromethyl)pyridine.[8][9] While not nicotinonitriles themselves, the methodology for introducing fluorinated moieties to a pyridine ring is relevant.

Representative Synthetic Protocol

A versatile procedure for synthesizing fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines involves a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst like tBuOK.[10] This highlights the utility of substituted nicotinonitriles (cyanopyridines) as key intermediates.

Antimicrobial Activity: A New Frontier in Combating Resistance

Fluorinated nicotinonitriles have emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10][11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[11][12]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a topoisomerase II enzyme crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Certain fluorinated nicotinonitriles have been shown to bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[11][12]

Caption: Mechanism of DNA gyrase inhibition.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potential of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values.

| Compound/Derivative | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |

| Compound 7 | Candida albicans | 1.95 | - | [11][12] |

| Compound 9 | Candida albicans | 1.95 | - | [11][12] |

| Compound 11 | Rhizopus sp. | 1.95 | - | [11][12] |

| Compound 14 | Aspergillus niger, C. albicans | 1.95 | - | [11][12] |

| Compound 14 | DNA Gyrase A | - | 0.31 | [11][12] |

| Ciprofloxacin (Reference) | DNA Gyrase A | - | 0.50 | [11][12] |

| Compound 14 | DNA Gyrase B | - | 0.04 | [11][12] |

| Novobiocin (Reference) | DNA Gyrase B | - | 1.77 | [11][12] |

| Compounds 51d, 51j, 51k, 51l, 51g | Various Bacteria & Fungi | 12.5 | - |

Anticancer Activity: Targeting Key Oncogenic Pathways

The cytotoxic potential of fluorinated nicotinonitriles against various cancer cell lines has been a significant area of investigation.[13][14] These compounds can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[15][16]

Mechanism of Action: Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Fluorinated nicotinonitriles have been identified as potent inhibitors of these enzymes, blocking downstream signaling and leading to cell cycle arrest and apoptosis.[15][16]

Caption: Mechanism of tyrosine kinase inhibition.

Quantitative Data: Anticancer Efficacy

The anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [13] |

| Compound 12 | MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [13] |

| Ethyl 5-cyano-2-methyl-4-pentyl-6-ureidonicotinate | HePG2 (Liver) | 34.31 | [14] |

| Ethyl 5-cyano-2-methyl-4-pentyl-6-ureidonicotinate | Caco-2 (Colon) | 24.79 | [14] |

| Compound 8 | - | 311 nM (enzyme IC50) | [15][16] |

| Compound 5g | - | 352 nM (enzyme IC50) | [15][16] |

Other Potential Biological Activities

While the primary focus has been on antimicrobial and anticancer activities, the structural features of fluorinated nicotinonitriles suggest their potential in other therapeutic areas. For instance, their ability to inhibit enzymes could be harnessed for developing treatments for neurodegenerative or inflammatory diseases. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and robust experimental protocols are essential.

General Protocol for Synthesis of Fluorinated Nicotinonitriles

This protocol is a generalized representation based on common synthetic strategies.[8][9]

-

Reactant Preparation: Dissolve the starting amine (e.g., a substituted aniline, 2.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask.

-

Addition of Reagents: Add the fluorinated pyridine derivative (e.g., 2-chloro-5-(chloromethyl)pyridine, 1.9 mmol) and a base (e.g., anhydrous potassium carbonate, 6.0 mmol).

-

Reaction: Attach a reflux condenser and heat the mixture to boiling with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the inorganic salts and wash the solid residue with a suitable solvent (e.g., dichloromethane).

-

Purification: Combine the liquid fractions, remove the solvent under reduced pressure, and purify the crude product by chromatography (e.g., preparative TLC on silica gel).

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated nicotinonitrile derivatives for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value is calculated from the dose-response curve.

Caption: Generalized experimental workflows.

Conclusion and Future Outlook

Fluorinated nicotinonitriles represent a highly promising class of compounds with demonstrable and potent biological activities. Their efficacy as antimicrobial and anticancer agents, coupled with the well-understood role of fluorine in enhancing drug-like properties, positions them as strong candidates for further preclinical and clinical development. The synthetic accessibility and the potential for diverse functionalization of the nicotinonitrile scaffold offer a vast chemical space for exploration and optimization. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic profiles, and exploring novel therapeutic applications for this versatile and powerful class of molecules. The insights and protocols provided in this guide aim to empower researchers to contribute to this exciting and rapidly advancing field.

References

-

El-Gazzar, A. G., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. PubMed. Available at: [Link]

-

El-Gazzar, A. G., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. ResearchGate. Available at: [Link]

-

El-Gazzar, A. G., et al. (2022). (PDF) Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Design, synthesis, and antimicrobial activity of fluorophore 1,2,3-triazoles linked nicotinonitrile derivatives. Figshare. Available at: [Link]

-

Kyrylchuk, A., et al. (2020). Synthesis of fluorinated neonicotinoids. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. Available at: [Link]

-

Cottet, F., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

-

Kyrylchuk, A., et al. (2020). Synthesis of fluorinated neonicotinoids. Protocols.io. Available at: [Link]

-

Ghorab, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

McCarthy, J. R. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]

-

Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

-

Ayoub, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. Available at: [Link]

-

Editorial Team. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Chemical Biology & Drug Design. Available at: [Link]

-

Singh, U. S., et al. (2024). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. Available at: [Link]

-

Cavaliere, A., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Semantic Scholar. Available at: [Link]

-

Drahl, C., et al. (2013). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]

-

Drahl, C., et al. (2013). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. ScienceDirect. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Semantic Scholar. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. Available at: [Link]

-

Singh, A., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

-

Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Editorial Team. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available at: [Link]

-

Smusz, S., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]

-

Loja-Tene, M., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

-

Smusz, S., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. Available at: [Link]

-

Reddy, V. P. (2015). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. Available at: [Link]

-

Maslivarskaya, A. S., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

-

de Oliveira, B. G., et al. (2018). Biological Activity and Physicochemical Properties of Dipeptidyl Nitrile Derivatives Against Pancreatic Ductal Adenocarcinoma Cells. PubMed. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. MDPI. Available at: [Link]

-

Vasileva, E., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. Available at: [Link]

-

Loja-Tene, M., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 7. Synthesis of nicotinonitrile derivatives and study of their photophysical properties | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of fluorinated neonicotinoids [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciprofiles.com [sciprofiles.com]

- 15. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate incorporation of fluorine into molecular architecture has become an indispensable strategy in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design and development. We will dissect the fundamental physicochemical principles that underpin fluorine's unique contributions, including its profound influence on metabolic stability, target binding affinity, acid/base properties (pKa), and lipophilicity. Through a combination of mechanistic explanations, illustrative case studies of successful fluorinated drugs, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. Our objective is to furnish the reader with the critical knowledge required to rationally design and synthesize the next generation of fluorinated therapeutics.

The Unparalleled Influence of a Single Atom: Why Fluorine?

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning the characteristics of a drug candidate.[1][2] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[1][3][4] However, its profound electronic effects dramatically alter a molecule's behavior in a biological system.[1][3]

The strategic incorporation of fluorine can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profiles.[1][5][6] These enhancements stem from several key factors:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][7][8][9] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][7][10][11]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2][12][13] This modulation can be critical for optimizing a drug's solubility, membrane permeability, and binding interactions with its target.[6][12][13]

-

Increased Binding Affinity: The introduction of fluorine can enhance a drug's binding affinity for its target protein through various mechanisms.[1][14] These include favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[13][15] Fluorine can also influence the conformation of a molecule, locking it into a bioactive shape that fits more snugly into the target's binding pocket.[10][13]

-

Tailored Lipophilicity: The effect of fluorine on lipophilicity (logP/logD) is context-dependent.[2][10] A single fluorine substitution on an aromatic ring often increases lipophilicity, which can improve membrane permeability.[10][15] Conversely, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity.[13] This allows for the fine-tuning of a drug's solubility and distribution properties.[2][13]

Strategic Applications of Fluorine in Drug Design: From Concept to Clinic

The rational application of fluorine in drug design has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.

Blocking Metabolic Hotspots for Improved Pharmacokinetics

A primary application of fluorine is to enhance metabolic stability.[1][7] By identifying metabolically vulnerable positions within a lead compound, medicinal chemists can strategically introduce fluorine to prevent enzymatic degradation.

A classic example is the development of the cholesterol-lowering drug atorvastatin (Lipitor) . Early analogs suffered from rapid metabolism. The introduction of a fluorine atom on the phenyl ring significantly improved its metabolic stability and oral bioavailability, contributing to its remarkable success.[12]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to start the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

Enhancing Binding Affinity and Selectivity

Fluorine's ability to modulate electronic properties and conformational preferences can be leveraged to increase a drug's potency and selectivity for its intended target.[1][10]

In the development of the anti-cancer drug gefitinib (Iressa) , a tyrosine kinase inhibitor, the introduction of a fluorine atom on the quinazoline scaffold was found to be crucial for its high binding affinity to the epidermal growth factor receptor (EGFR).[12] X-ray crystallography studies revealed that the fluorine atom forms a favorable interaction within a lipophilic pocket of the enzyme's active site.[12]

Diagram: Impact of Fluorine on Drug-Target Interactions

Caption: Fluorination can enhance drug-target binding affinity.

Modulating pKa for Optimal Bioavailability

The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6] Fluorine's inductive effect can be used to fine-tune the pKa of ionizable groups, thereby optimizing a drug's bioavailability.[2][8]

For central nervous system (CNS) drugs, the ability to cross the blood-brain barrier is paramount. This often requires a delicate balance between lipophilicity and basicity. The antidepressant fluoxetine (Prozac) contains a trifluoromethyl group that lowers the basicity of the amine nitrogen.[10][16] This reduction in pKa increases the proportion of the neutral, more lipophilic form of the drug at physiological pH, facilitating its passage into the brain.[16]

Table: Effect of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorination | Rationale | Example Drug(s) |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. | Atorvastatin[12] |

| Binding Affinity | Increased | Favorable electrostatic interactions, conformational stabilization. | Gefitinib[12] |

| pKa of Amines | Decreased | Inductive electron withdrawal by fluorine. | Fluoxetine[10][16] |

| Lipophilicity (logP) | Increased (often) | Depends on the degree and position of fluorination. | Fluoxetine[10] |

The Synthetic Chemist's Toolkit: Introducing Fluorine into Molecules

The growing importance of fluorinated pharmaceuticals has spurred the development of a diverse array of fluorination methods.[7][17][18] These range from classical nucleophilic and electrophilic fluorination reactions to more modern, metal-catalyzed approaches that allow for late-stage fluorination of complex molecules.[18][19][20]

Key Fluorination Reagents and Reactions

-

Nucleophilic Fluorination: Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are used to displace leaving groups such as halides or triflates.[7] Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogs are employed to convert alcohols and carbonyl compounds to their fluorinated counterparts.[7]

-

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® deliver an electrophilic fluorine ("F+") to electron-rich substrates like enolates and aromatic rings.[7][20]

-

Trifluoromethylation: The introduction of the trifluoromethyl (-CF3) group is often achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagents.[20]

Late-Stage Fluorination: A Paradigm Shift

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[19] Recent advances in palladium- and copper-catalyzed fluorination reactions have made this a more accessible strategy.[20]

Diagram: Experimental Workflow for Late-Stage Fluorination and SAR Studies

Caption: A streamlined workflow for late-stage fluorination and SAR exploration.

Analytical Characterization of Fluorinated Compounds

The unique properties of fluorine also necessitate specialized analytical techniques for the characterization of fluorinated molecules.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and highly specific technique for identifying and quantifying fluorinated compounds.[1][21] The large chemical shift range and the absence of natural background signals make it an invaluable tool.[21]

-

Mass Spectrometry (MS): While fluorine itself can be challenging to detect directly by some MS techniques due to its high ionization potential, LC-MS/MS is the gold standard for the sensitive and specific quantification of fluorinated drugs and their metabolites in complex biological matrices.[21][22][23][24]

Future Perspectives and Conclusion

The strategic use of fluorine in medicinal chemistry is a mature yet continually evolving field.[5][16] The development of novel fluorination methodologies, particularly for the introduction of new fluorine-containing functional groups, will undoubtedly expand the medicinal chemist's toolkit.[13][17] As our understanding of the intricate interplay between fluorine and biological systems deepens, we can anticipate the design of even more sophisticated and effective fluorinated therapeutics.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). . Retrieved January 15, 2026, from [Link]

- M.L. Tress, J.M. F.G. Holms, and D. O'Hagan. (2017). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 198, 3-12.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089–1109. [Link]

-

Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(7), 599–628. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Dolbier, W. R. (2005). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry, 126(2), 157–174. [Link]

-

Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 8(4), 563–580. [Link]

-